Asapiprant

説明

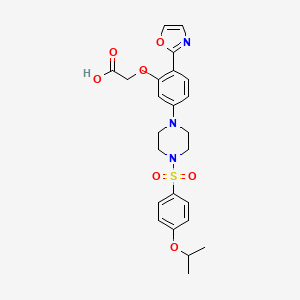

ASAPIPRANTは、S-555739としても知られており、プロスタグランジンD2受容体(DP1受容体)の強力かつ選択的なアンタゴニストです。これは、塩野義製薬株式会社によって開発されました。 そして、アレルギー性鼻炎や喘息などの様々な炎症性疾患の治療において大きな可能性を示しています 。 This compoundの分子式はC24H27N3O7Sであり、DP1受容体に対して高い親和性と選択性を示します .

準備方法

合成経路と反応条件: ASAPIPRANTの合成は、重要な中間体の生成とその後の反応による最終化合物の生成など、複数のステップを含みます。詳細な合成経路は企業秘密ですが、一般的には以下のステップが含まれます。

- 一連の縮合および環化反応によるコア構造の生成。

- 受容体親和性と選択性を高めるための官能基の導入。

- 高い純度で最終生成物を得るための精製と結晶化 .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、以下が含まれます。

- 収率を最大化し、不純物を最小限にするための反応条件の最適化。

- 工業用グレードの試薬と溶媒の使用。

- 最終生成物の整合性と純度を確保するための厳格な品質管理基準の実施 .

化学反応の分析

Pharmacological Activity and Receptor Binding

Asapiprant is a synthetic prostaglandin D2 (PGD2) receptor antagonist with high selectivity for the DP1 receptor subtype. Binding assays demonstrate its affinity and specificity:

This binding antagonizes PGD2-induced responses, such as nasal congestion and airway inflammation, by blocking DP1-mediated signaling pathways.

In Vitro and In Vivo Efficacy

While not detailing chemical reactions, studies highlight its functional effects in allergic disease models:

- Allergic Rhinitis : Reduces nasal resistance () and eosinophil infiltration in nasal mucosa .

- Asthma Models : Suppresses bronchoconstriction, airway hyper-responsiveness, and mucin production .

Mechanistic Insights from Related Chemical Studies

Although this compound-specific reaction data are absent, general principles from chemical kinetics and optimization (as per sources and ) provide context for drug development workflows:

Reaction Optimization Strategies

- Design of Experiments (DoE) : Used to identify critical factors (e.g., temperature, reagent stoichiometry) in multi-step syntheses, minimizing side reactions .

- Kinetic Profiling : Mechanistic studies (e.g., azetidinium ion formation in cediranib synthesis) inform solvent/base selection to enhance yields .

Degradation Pathways (Analogous Systems)

科学的研究の応用

Infectious Diseases

Recent studies have highlighted the efficacy of asapiprant in combating pneumococcal infections. In a controlled study involving young mice infected with Streptococcus pneumoniae, treatment with this compound significantly reduced systemic spread and disease severity. The results indicated that while this compound did not reduce the pulmonary bacterial burden, it enhanced antimicrobial activity in circulating neutrophils and improved pulmonary barrier integrity, thereby preventing bacterial dissemination into the bloodstream .

Key Findings:

- This compound treatment led to an 83% survival rate in infected mice compared to control groups.

- Enhanced levels of reactive oxygen species (ROS) were observed in lung macrophages/monocytes following treatment.

- The compound was shown to maintain epithelial/endothelial barrier integrity in the lungs .

Allergic Diseases

This compound has also been investigated for its potential in treating allergic diseases such as asthma and allergic rhinitis. In various animal models, it demonstrated significant suppression of antigen-induced bronchoconstriction, airway hyper-responsiveness, and mucin production in the lungs .

Clinical Insights:

- In clinical trials for allergic rhinitis, patients treated with this compound exhibited reduced nasal resistance and secretion following allergen exposure.

- The compound was well-tolerated and showed promising results in reducing symptoms associated with allergic responses .

Case Study 1: Pneumococcal Infection Model

In a study focusing on pneumococcal pneumonia, young mice were treated with this compound post-infection. The treatment resulted in:

- Reduced disease severity: Significant decrease in mortality rates.

- Enhanced immune response: Increased antimicrobial activity noted in neutrophils .

Case Study 2: Allergic Rhinitis

A randomized controlled trial evaluated the effects of this compound on patients with seasonal allergic rhinitis. Results indicated:

- Efficacy: Patients reported lower symptom scores compared to placebo.

- Safety Profile: No significant adverse effects were reported during the trial period .

Data Summary

| Application Area | Model/Study Type | Key Outcomes |

|---|---|---|

| Infectious Diseases | Mouse Model (Pneumonia) | 83% survival rate; enhanced immune response |

| Allergic Diseases | Clinical Trials | Reduced symptoms of rhinitis; well-tolerated |

作用機序

ASAPIPRANTは、プロスタグランジンD2シグナル伝達経路に関与するDP1受容体に選択的に結合して拮抗することにより、その効果を発揮します。 この受容体を阻害することで、this compoundは免疫細胞の遊走と活性化を抑制し、全体的な炎症反応を減弱させます 。 このメカニズムにより、this compoundは様々な炎症性疾患の治療のための有望な候補となっています .

類似化合物:

OC000459: 同様の抗炎症作用を持つ別のDP1受容体アンタゴニスト。

ADC-3680: 喘息やアレルギー性鼻炎の治療に使用される選択的なDP2受容体アンタゴニスト.

比較: this compoundは、DP1受容体に対する高い選択性と親和性という点で独特であり、他の類似化合物とは異なります。 その強力な抗炎症効果と潜在的な治療用途は、プロスタグランジン受容体アンタゴニストのクラスに貴重な追加要素となります .

類似化合物との比較

OC000459: Another DP1 receptor antagonist with similar anti-inflammatory properties.

ADC-3680: A selective DP2 receptor antagonist used for treating asthma and allergic rhinitis.

Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .

生物活性

Asapiprant, also known as S-555739 or BGE-175, is a synthetic compound primarily recognized as a selective antagonist of the prostaglandin D2 receptor (DP1). Its biological activity has been extensively studied in various contexts, particularly in allergic diseases and infectious diseases such as COVID-19. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound functions by selectively inhibiting the DP1 receptor, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor leads to a reduction in cyclic adenosine monophosphate (cAMP) levels, which are elevated by prostaglandin D2 (PGD2) signaling. This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PGD2-induced cAMP elevation in human platelets with an IC50 value of 16 nM. The compound also exhibits varying degrees of inhibition in animal models, including guinea pigs, rats, and sheep, with IC50 values reported as 61 nM, 74 nM, and 15 nM respectively .

In Vivo Efficacy

Allergic Diseases:

this compound has shown significant efficacy in animal models of allergic rhinitis and asthma. In studies involving guinea pigs, oral administration at doses of 1 mg/kg and 3 mg/kg resulted in an 82% and 92% suppression of PGD2-induced nasal resistance increase, respectively . Additionally, it reduced nasal secretion and cell infiltration in nasal lavage fluids when administered at doses ranging from 3 mg/kg to 30 mg/kg .

Table 1: Efficacy of this compound in Animal Models

| Model | Dose (mg/kg) | Effect on Nasal Resistance (%) | Effect on Nasal Secretion (%) |

|---|---|---|---|

| Guinea Pig | 1 | 82 | Significant reduction |

| Guinea Pig | 3 | 92 | Significant reduction |

| Rat | 10 | Not specified | Not specified |

Clinical Trials

This compound is currently being investigated for its potential use in treating COVID-19. A Phase 2 clinical trial is assessing its efficacy in hospitalized adults with inflammatory symptoms related to COVID-19. Preliminary results suggest that this compound may reduce mortality rates and improve immune responses in older patients infected with SARS-CoV-2 .

Table 2: Summary of Clinical Trials Involving this compound

| Trial ID | Condition | Phase | Key Findings |

|---|---|---|---|

| NCT01651871 | Allergic Rhinitis | Phase 2 | Significant reduction in symptoms |

| NCT04512512 | COVID-19 | Phase 2 | Reduced mortality and improved immune response |

Case Studies

A notable case study involved the administration of this compound to aged mice infected with Streptococcus pneumoniae. The treatment significantly reduced systemic spread and disease severity while enhancing the antimicrobial activity of neutrophils . This suggests that this compound not only targets allergic pathways but also plays a role in modulating immune responses during bacterial infections.

特性

IUPAC Name |

2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-01-5 | |

| Record name | Asapiprant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASAPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?

A1: this compound is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, this compound disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, this compound has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []

Q2: Is this compound effective against viral infections like COVID-19?

A2: Research suggests that this compound might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that this compound treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]

Q3: Are there any known drug interactions with this compound?

A3: Recent studies utilizing machine learning models identified this compound as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering this compound with CYP2C9 substrates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。